molecular formula C19H15N3 B10841350 2,6-Diphenyl-8-methyl-1-deazapurine

2,6-Diphenyl-8-methyl-1-deazapurine

Cat. No.: B10841350
M. Wt: 285.3 g/mol
InChI Key: HKDKOLLILMBGNN-UHFFFAOYSA-N
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Description

2,6-Diphenyl-8-methyl-1-deazapurine is a synthetic organic compound belonging to the class of deazapurines. Deazapurines are analogs of purines where one or more nitrogen atoms in the purine ring are replaced by carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diphenyl-8-methyl-1-deazapurine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and benzaldehyde derivatives.

    Cyclization: These starting materials undergo cyclization reactions to form the deazapurine core structure.

    Substitution: Subsequent substitution reactions introduce the phenyl and methyl groups at the 2, 6, and 8 positions, respectively.

Industrial Production Methods: This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diphenyl-8-methyl-1-deazapurine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the deazapurine core.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides, alkyls, or acyls .

Scientific Research Applications

2,6-Diphenyl-8-methyl-1-deazapurine has several scientific research applications, including:

Mechanism of Action

The primary mechanism of action of 2,6-diphenyl-8-methyl-1-deazapurine involves its role as an adenosine receptor antagonist. By binding to adenosine receptors, it inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This inhibition can modulate several signaling pathways, leading to effects such as vasodilation, anti-inflammatory responses, and modulation of neurotransmitter release .

Comparison with Similar Compounds

  • 2,6-Diphenyl-8-ethyl-1-deazapurine
  • 2,6-Diphenyl-8-propyl-1-deazapurine
  • 2,6-Diphenyl-8-isopropyl-1-deazapurine
  • 2,6-Diphenyl-8-isobutyl-1-deazapurine

Comparison: Compared to its analogs, 2,6-diphenyl-8-methyl-1-deazapurine exhibits unique properties due to the presence of the methyl group at the 8-position. This substitution can influence its binding affinity to adenosine receptors, its pharmacokinetic properties, and its overall biological activity. The methyl group may also affect the compound’s solubility and stability, making it distinct from other similar compounds .

Properties

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

2-methyl-5,7-diphenyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C19H15N3/c1-13-20-18-16(14-8-4-2-5-9-14)12-17(22-19(18)21-13)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21,22)

InChI Key

HKDKOLLILMBGNN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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